molecular formula C7H4Cl2O B046567 3-Chlorobenzoyl chloride CAS No. 618-46-2

3-Chlorobenzoyl chloride

Cat. No. B046567
Key on ui cas rn: 618-46-2
M. Wt: 175.01 g/mol
InChI Key: WHIHIKVIWVIIER-UHFFFAOYSA-N
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Patent
US04341899

Procedure details

In the commercial process for producing herbicidal bifenox, i.e., methyl 2-nitro-5-(2'4'-dichlorophenoxy)-benzoate, preparation of a reaction precursor involves the chlorination of benzoyl chloride to obtain m-chlorobenzoyl chloride. This material is then reacted with methanol to produce the corresponding methyl chlorobenzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC(C1C=C(OC2C=CC(Cl)=CC=2[Cl:21])C=CC=1[N+]([O-])=O)=O.[C:23]([Cl:31])(=[O:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>>[Cl:21][C:26]1[CH:25]=[C:24]([CH:29]=[CH:28][CH:27]=1)[C:23]([Cl:31])=[O:30]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C=C(C=CC1[N+](=O)[O-])OC=2C=CC(=CC2Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)OC)C=C(C=C1)OC1=C(C=C(C=C1)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the commercial process for producing herbicidal

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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